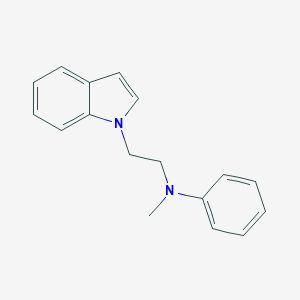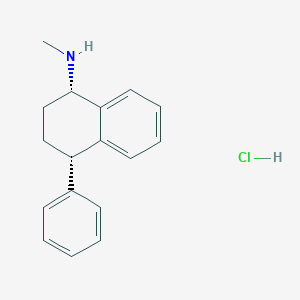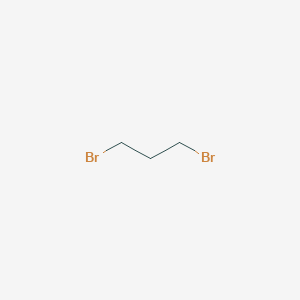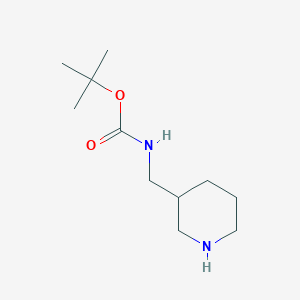
1-(N-Methylanilinoethyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-Methylanilinoethyl)indole, also known as MEAI, is a chemical compound that belongs to the indole family. MEAI is a derivative of tryptamine and is known for its psychoactive properties. This compound has gained attention in the scientific community due to its potential use in research and development.
Mécanisme D'action
1-(N-Methylanilinoethyl)indole acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser degree than a full agonist. 1-(N-Methylanilinoethyl)indole also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Effets Biochimiques Et Physiologiques
1-(N-Methylanilinoethyl)indole has been shown to induce changes in brain activity, including alterations in sensory perception, mood, and cognition. It has also been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 1-(N-Methylanilinoethyl)indole is a psychoactive compound and must be handled with caution. It is also important to note that the effects of 1-(N-Methylanilinoethyl)indole on the central nervous system can vary depending on the dose and method of administration.
Orientations Futures
There are several potential future directions for research on 1-(N-Methylanilinoethyl)indole. One area of interest is the development of new drugs that target serotonin receptors. 1-(N-Methylanilinoethyl)indole could serve as a starting point for the development of these drugs. Additionally, further research could be conducted to explore the potential therapeutic uses of 1-(N-Methylanilinoethyl)indole, particularly in the treatment of mood disorders. Finally, studies could be conducted to investigate the long-term effects of 1-(N-Methylanilinoethyl)indole on the brain and body.
Conclusion
1-(N-Methylanilinoethyl)indole is a chemical compound that has gained attention in the scientific community due to its potential use in research and development. Its affinity for serotonin receptors, particularly the 5-HT2A receptor, has made it a valuable tool for studying the central nervous system. While there are limitations to its use, 1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments and has potential for future research and development.
Méthodes De Synthèse
1-(N-Methylanilinoethyl)indole can be synthesized using various methods. One of the most common methods is the reductive amination of indole-3-acetaldehyde with N-methylaniline. This reaction is catalyzed by sodium triacetoxyborohydride and yields 1-(N-Methylanilinoethyl)indole as a white crystalline solid.
Applications De Recherche Scientifique
1-(N-Methylanilinoethyl)indole has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-(N-Methylanilinoethyl)indole has an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition.
Propriétés
Numéro CAS |
143305-98-0 |
|---|---|
Nom du produit |
1-(N-Methylanilinoethyl)indole |
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-(2-indol-1-ylethyl)-N-methylaniline |
InChI |
InChI=1S/C17H18N2/c1-18(16-8-3-2-4-9-16)13-14-19-12-11-15-7-5-6-10-17(15)19/h2-12H,13-14H2,1H3 |
Clé InChI |
GNSJKXCZDBQCCW-UHFFFAOYSA-N |
SMILES |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Autres numéros CAS |
143305-98-0 |
Synonymes |
1-(N-methylanilinoethyl)indole N-MAEI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)





![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)